molecular formula C10H18 B13953748 Pentylidenecyclopentane CAS No. 53366-55-5

Pentylidenecyclopentane

Cat. No.: B13953748
CAS No.: 53366-55-5
M. Wt: 138.25 g/mol
InChI Key: UUTALBLZKWDFDU-UHFFFAOYSA-N
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Description

Pentylidenecyclopentane is a cycloalkane derivative characterized by a cyclopentane ring substituted with a pentylidene group. The "idene" suffix denotes the presence of a double bond in the substituent, making it an alkenyl substituent. While the exact molecular formula is inferred from structural analogs (e.g., ethylidenecyclopentane, C₇H₁₂ ), this compound is hypothesized to have the formula C₁₀H₁₈, with a molecular weight of approximately 138.26 g/mol. This compound is structurally distinct from saturated analogs like pentylcyclopentane (C₁₀H₂₀, 140.27 g/mol ) due to the presence of a double bond, which significantly influences its chemical reactivity and physical properties.

Properties

IUPAC Name

pentylidenecyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-3-4-7-10-8-5-6-9-10/h7H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTALBLZKWDFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335190
Record name Pentylidenecyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53366-55-5
Record name Pentylidenecyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentylidenecyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentane with pentylidene chloride in the presence of a strong base, such as sodium hydride. The reaction typically occurs under reflux conditions, with the base facilitating the substitution of the chloride group by the cyclopentane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the reaction between cyclopentane and pentylidene chloride. The reaction is carried out in a controlled environment to ensure optimal conditions for the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Pentylidenecyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentylidenecyclopentane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of cycloalkane reactivity.

    Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

    Medicine: Investigations into its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentylidenecyclopentane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares pentylidenecyclopentane with structurally related cyclopentane and cyclohexane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature CAS Registry Number Reference
This compound C₁₀H₁₈* 138.26* Cyclopentane + pentylidene group Not explicitly listed Inferred
Pentylcyclopentane C₁₀H₂₀ 140.27 Cyclopentane + pentyl group 3741-00-2
Pentylcyclohexane C₁₁H₂₂ 154.29 Cyclohexane + pentyl group 4292-92-6
Methylenecyclopentane C₆H₁₀ 82.14 Cyclopentane + methylene group 1528-30-9
Ethylidenecyclopentane C₇H₁₂ 96.17 Cyclopentane + ethylidene group Not explicitly listed

Note: Values marked with () are inferred based on analogous compounds.

Key Observations :

  • Saturation vs. Unsaturation : this compound’s double bond reduces its molecular weight compared to pentylcyclopentane (C₁₀H₂₀ → C₁₀H₁₈) and increases its reactivity toward electrophilic additions .

Physical and Chemical Properties

Density and Stability
  • Methylenecyclopentane (C₆H₁₀) has a density of 0.781 g/mL at 25°C , lower than linear alkanes due to ring strain in cyclopentane.
  • Pentylcyclopentane (C₁₀H₂₀) is fully saturated, offering greater thermal stability but lower reactivity compared to unsaturated analogs .
Reactivity
  • Unsaturated derivatives like ethylidenecyclopentane (C₇H₁₂) and methylenecyclopentane (C₆H₁₀) undergo addition reactions (e.g., hydrogenation, halogenation) due to their double bonds .
  • This compound is expected to exhibit similar reactivity, making it a candidate for catalytic hydrogenation to produce pentylcyclopentane.

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